N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by the presence of a benzodioxole ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of 2H-1,3-benzodioxole with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine or pyridine as a base in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)methyl-4-{(4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}phenyl)methyl}benzene-1-sulfonamide
Uniqueness
N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of a benzodioxole ring and a triazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-yl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c11-9-12-4-13-10(15-9)14-6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H3,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJRXQGYNRMPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC=NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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